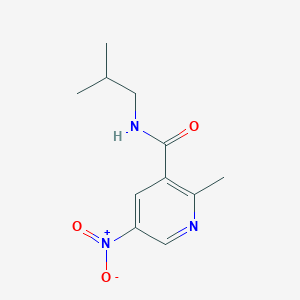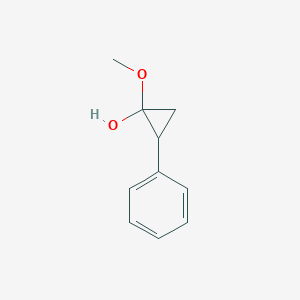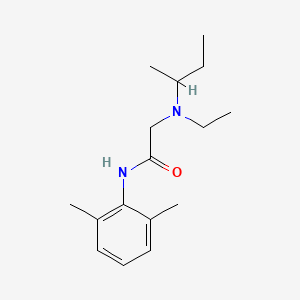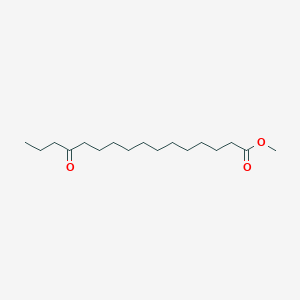
1,2-Octadien-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Octadien-4-ol is an organic compound with the molecular formula C8H14O. It is an aliphatic alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain with two double bonds. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Octadien-4-ol can be synthesized through several methods. One common approach involves the reaction of butadiene with formaldehyde in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. The catalyst used can be a metal complex, such as palladium or rhodium, which facilitates the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The process may also include purification steps, such as distillation or chromatography, to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Octadien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with Pd/C or other metal catalysts.
Substitution: SOCl2, PBr3, and other halogenating agents under reflux conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated alcohols or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Octadien-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential as an antimicrobial and anti-inflammatory agent.
Industry: It is used in the production of flavors, fragrances, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 1,2-Octadien-4-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory enzymes and cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Octadien-1-ol: Similar structure but with different double bond positions.
Geraniol: A monoterpenoid with similar functional groups but different carbon chain length.
Linalool: An acyclic monoterpenoid with a similar hydroxyl group but different double bond positions .
Uniqueness
1,2-Octadien-4-ol is unique due to its specific double bond positions and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
57649-52-2 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
InChI |
InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h6,8-9H,2-3,5,7H2,1H3 |
InChI-Schlüssel |
BWNZFXIKXMGQHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C=C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)




![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)








